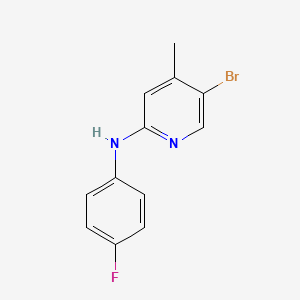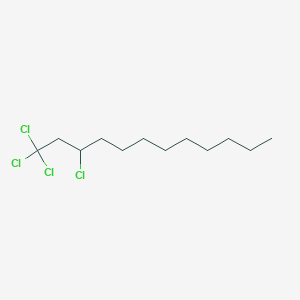
1,1,1,3-Tetrachlorododecane
Vue d'ensemble
Description
1,1,1,3-Tetrachlorododecane is a chemical compound with the molecular formula C12H22Cl4 . It is used in the synthesis of bis(2-pyridylmethyl)amine copper complexes, which exhibits catalytic activity .
Synthesis Analysis
1,1,1,3-Tetrachlorododecane is derived from Carbon Tetrachloride . It is used in the synthesis of bis(2-pyridylmethyl)amine copper complexes . More detailed synthesis methods are not available in the search results.Molecular Structure Analysis
The molecular structure of 1,1,1,3-Tetrachlorododecane consists of 12 carbon atoms, 22 hydrogen atoms, and 4 chlorine atoms . The average mass is 308.115 Da and the monoisotopic mass is 306.047577 Da .Physical And Chemical Properties Analysis
1,1,1,3-Tetrachlorododecane has a molar refractivity of 77.0±0.3 cm³ . It does not have any hydrogen bond acceptors or donors . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Synthesis and Catalysis
1,1,1,3-Tetrachlorododecane, a compound synthesized from ethylene and carbon tetrachloride, has been studied for its preparation and catalytic applications. The process involves iron chloride, a nitrile, and a phosphate ester as catalysts. The conversion rate for carbon tetrachloride can reach up to 90%, with the selectivity for 1,1,1,3-tetrachlorododecane being as high as 80% under optimal conditions (Yang Hui-e, 2010).
Conformational Analysis
The conformational state of 1,1,1,3-tetrachloropropane, a similar compound, has been analyzed using the PMR method in various solvents. This study reveals the molecule's predominant trans-form in solution and provides insights into the effects of solvent polarity (B. Énglin et al., 1973).
Microwave Technology in Synthesis
The use of microwave technology in the synthesis of 1,4,7,10-tetraazacyclododecane-tetraacetic acid, a related compound, shows the potential for improved efficiency and yields in the synthesis process, suggesting possible applications for 1,1,1,3-Tetrachlorododecane in similar methodologies (Wang Yan-hui, 2007).
Propriétés
IUPAC Name |
1,1,1,3-tetrachlorododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Cl4/c1-2-3-4-5-6-7-8-9-11(13)10-12(14,15)16/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCCQTWYYJJJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697793 | |
| Record name | 1,1,1,3-Tetrachlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3-Tetrachlorododecane | |
CAS RN |
14983-60-9 | |
| Record name | 1,1,1,3-Tetrachlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



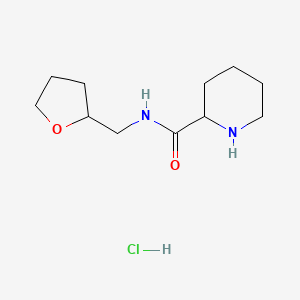
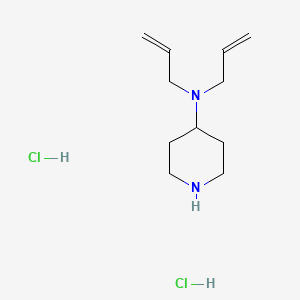
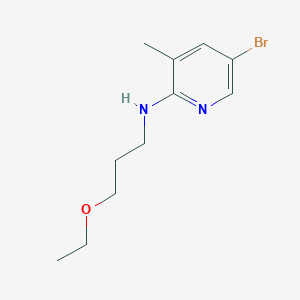

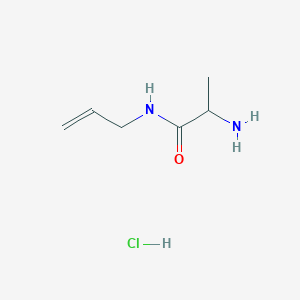
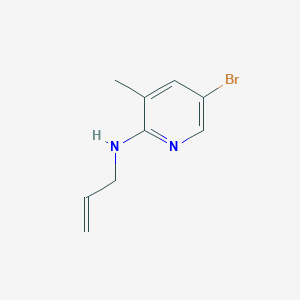
![2-[2-(4-Methoxy-phenylamino)-ethyl]-isoindole-1,3-dione](/img/structure/B1424101.png)
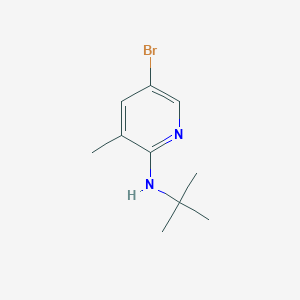
![N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424107.png)

![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)
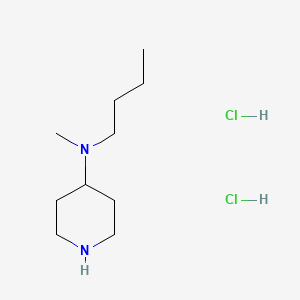
![Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1424114.png)
